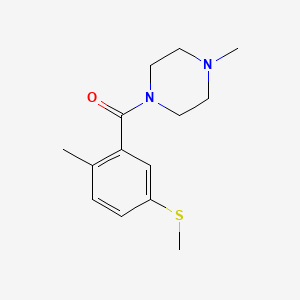![molecular formula C13H17NOS B7474453 [3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone, commonly known as MSM or Methylsulfonylmethane, is a naturally occurring compound found in plants, animals, and humans. It is a sulfur-containing compound that has been extensively studied for its potential therapeutic benefits. MSM has gained popularity as a dietary supplement and is widely used in the field of scientific research.
Mécanisme D'action
The exact mechanism of action of MSM is not fully understood. It is believed to work by reducing inflammation and oxidative stress in the body. MSM has been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MSM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. MSM has also been shown to improve joint health and reduce pain in individuals with osteoarthritis. It has been shown to improve skin health and reduce the symptoms of allergies.
Avantages Et Limitations Des Expériences En Laboratoire
MSM has several advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied for its potential therapeutic benefits and has a well-established safety profile. However, MSM also has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time. It can also be difficult to work with due to its hygroscopic nature.
Orientations Futures
There are several future directions for the study of MSM. Further research is needed to fully understand the mechanism of action of MSM and its potential therapeutic benefits. MSM has been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, MSM has been shown to have potential in the treatment of neurological disorders, and further research in this area is warranted. Finally, the development of novel MSM derivatives may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
MSM can be synthesized through various methods, including the oxidation of dimethyl sulfoxide (DMSO) and the reaction of methanol and hydrogen sulfide. The most commonly used method for the synthesis of MSM is the reaction of DMSO and hydrogen peroxide in the presence of a catalyst.
Applications De Recherche Scientifique
MSM has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been used in the treatment of various conditions, including osteoarthritis, allergies, and skin disorders. It has also been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-5-4-6-12(9-11)13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVIJYRHADOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
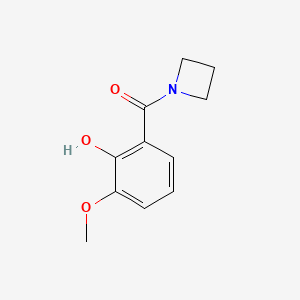
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

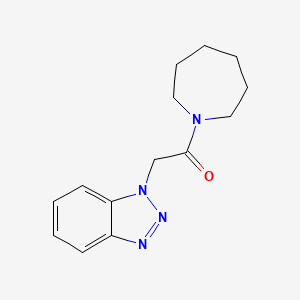
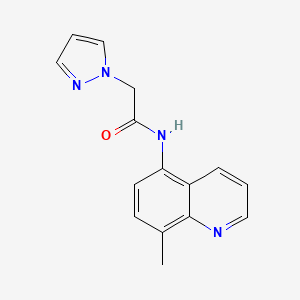
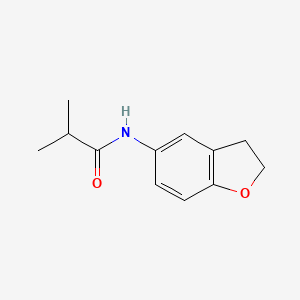
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)

